



Application Notes and Protocols for FPR Agonist 43 in Cell-Based Assays

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Compound of Interest		
Compound Name:	FPR Agonist 43	
Cat. No.:	B1682946	Get Quote

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Introduction

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in host defense and inflammation.[1] These receptors are primarily expressed on immune cells, such as neutrophils and monocytes, and are activated by N-formyl peptides derived from bacteria or damaged host cells.[1] The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1] Upon activation, FPRs trigger a cascade of intracellular signaling events, including calcium mobilization, chemotaxis, and the release of inflammatory mediators.[2][3]

FPR Agonist 43 (also known as Compound 43) is a potent synthetic dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[2][4] Its ability to modulate the activity of these key immune receptors makes it a valuable tool for studying inflammatory processes and for the development of novel therapeutics targeting FPR-mediated pathways. This document provides detailed protocols for the use of FPR Agonist 43 in a common cell-based assay: the intracellular calcium mobilization assay.

Data Presentation

The following table summarizes the reported in vitro activities of **FPR Agonist 43** in various cell-based assays.

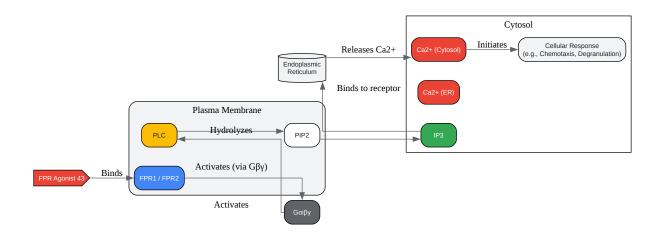


Assay Type	Cell Line/Syste m	Target	Activity Metric	Value	Reference(s
Calcium Mobilization	CHO cells expressing human FPRL1 (FPR2)	FPR2/ALX	EC50	44 nM	[5]
cAMP Assay	CHO cells over- expressing human FPR2/ALX	FPR2/ALX	IC50	11.6 ± 1.9 nM	[2]
GTPy Binding Assay	-	-	IC50	207 ± 51 nM	[2]
Neutrophil Migration (fMLP- induced)	Human Polymorphon uclear (PMN) neutrophils	-	IC50	0.64 μΜ	[2]
Neutrophil Migration (IL- 8-induced)	Human Polymorphon uclear (PMN) neutrophils	-	IC50	0.24 μΜ	[2]
Cytokine Release (LPS-induced TNFα)	Murine microglial cell line (BV-2)	-	-	Attenuated release at 10 and 100 nM	[6]
Cytokine Release (IL- 10)	Murine microglial cell line (BV-2)	-	-	Increased release at 100 nM	[6]

Signaling Pathway



Activation of FPR1 and FPR2 by an agonist like **FPR Agonist 43** initiates a signaling cascade through the associated G-protein complex. This typically involves the $G\alpha$ is subunit, which inhibits adenylyl cyclase, and the $G\beta\gamma$ subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular responses.



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FPR Agonist Signaling Pathway for Calcium Mobilization.

Experimental ProtocolsIntracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in a cell line expressing FPR1 or FPR2 (e.g., HL-60 or transfected HEK293 cells) upon stimulation with **FPR**



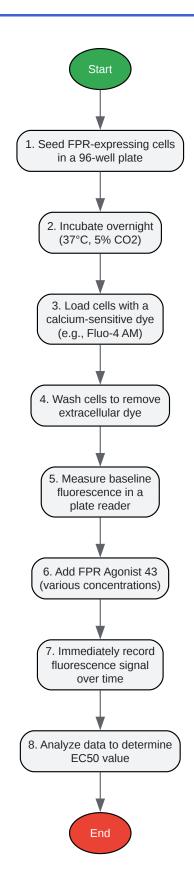
Agonist 43.

Materials and Reagents:

- FPR-expressing cells (e.g., HL-60, U937, or transfected HEK293 cells)
- FPR Agonist 43 (prepare a 10 mM stock solution in DMSO)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
- Pluronic F-127 (20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
- Black, clear-bottom 96-well or 384-well microplates
- Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., FLIPR, FlexStation)

Experimental Workflow:





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Workflow for the Intracellular Calcium Mobilization Assay.



Step-by-Step Protocol:

Day 1: Cell Plating

- Culture FPR-expressing cells to a healthy, sub-confluent state.
- Harvest and count the cells.
- Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Calcium Mobilization Assay

- Prepare Dye Loading Solution:
 - $\circ~$ For Fluo-4 AM, prepare a working solution in Assay Buffer to a final concentration of 1-5 $\,\mu\text{M}.$
 - Add Pluronic F-127 to the dye solution to a final concentration of 0.02% to aid in dye dispersion.
 - Vortex the solution thoroughly.
- Dye Loading:
 - Remove the cell culture medium from the wells.
 - Gently add 100 μL of the dye loading solution to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing:
 - Carefully remove the dye loading solution.
 - \circ Wash the cells 2-3 times with 100 μL of pre-warmed Assay Buffer to remove any extracellular dye.



- After the final wash, add 100 μL of Assay Buffer to each well.
- Compound Preparation:
 - Prepare a serial dilution of FPR Agonist 43 in Assay Buffer. The concentrations should typically range from 10⁻⁵ to 10⁻¹¹ M to generate a full dose-response curve. It is recommended to prepare these solutions at 2-5 times the final desired concentration.
- Fluorescence Measurement:
 - Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
 - Set up the instrument for a kinetic read with the appropriate excitation and emission wavelengths for your chosen dye (e.g., excitation ~485 nm and emission ~525 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Add the prepared dilutions of FPR Agonist 43 to the respective wells.
 - Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.

Data Analysis:

The change in intracellular calcium is reflected by the change in fluorescence intensity. The response is often expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0). Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a doseresponse curve. From this curve, the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated using a suitable software package (e.g., GraphPad Prism).

Conclusion

FPR Agonist 43 is a valuable research tool for investigating the roles of FPR1 and FPR2 in various physiological and pathological processes. The provided protocol for the intracellular



calcium mobilization assay offers a robust and reliable method for characterizing the activity of this agonist and for screening for potential modulators of the FPR signaling pathway. Careful adherence to the protocol and appropriate data analysis will ensure the generation of high-quality, reproducible results.

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